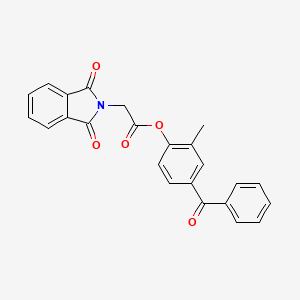![molecular formula C20H15ClN2S B3471669 N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE](/img/structure/B3471669.png)
N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE
Overview
Description
N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE is a complex organic compound characterized by the presence of a thiazole ring, a naphthalene moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE typically involves the condensation of 4-chlorobenzaldehyde with naphthylmethylamine, followed by cyclization with a thioamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)ACETAMIDE: Shares the chlorophenyl group but lacks the thiazole and naphthalene moieties.
1-(4-CHLOROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE: Similar structure but differs in the position of the naphthalene attachment.
Uniqueness
N-(4-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYL]-1,3-THIAZOL-2-AMINE is unique due to its combination of a thiazole ring, naphthalene moiety, and chlorophenyl group, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c21-16-8-10-17(11-9-16)23-20-22-13-18(24-20)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-11,13H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYJGZHZCBEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CN=C(S3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B3471601.png)
![N-(4-bromophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3471607.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3471619.png)
![phenyl (4-ethoxyphenyl)[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]carbamate](/img/structure/B3471625.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B3471631.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B3471637.png)
![6-amino-1-benzyl-5-[(4-methyl-1-piperazinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3471643.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3471645.png)
![6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B3471663.png)
![ethyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3471671.png)
![ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3471681.png)
![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3471685.png)
